4-Fluoro-2,2'-bipyridine
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Overview
Description
4-Fluoro-2,2’-bipyridine: is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,2’-bipyridine typically involves cross-coupling reactions. One common method is the Suzuki coupling , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. Another method is the Negishi coupling , which uses organozinc reagents and halogenated pyridines under palladium catalysis .
Industrial Production Methods: Industrial production of 4-Fluoro-2,2’-bipyridine often employs large-scale cross-coupling reactions due to their efficiency and high yield. The choice of method depends on the availability of starting materials and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines .
Scientific Research Applications
4-Fluoro-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The fluorine atom enhances the electron-withdrawing properties of the compound, influencing its reactivity and stability .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the fluorine atom, making it less electron-withdrawing and slightly less reactive.
4,4’-Bipyridine: Has the nitrogen atoms in different positions, affecting its coordination chemistry and applications.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains trifluoromethyl groups, making it more electron-withdrawing and suitable for different applications.
Uniqueness: 4-Fluoro-2,2’-bipyridine is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties and reactivity. This makes it particularly valuable in applications requiring strong coordination with metal ions and high stability .
Properties
CAS No. |
118586-07-5 |
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Molecular Formula |
C10H7FN2 |
Molecular Weight |
174.17 g/mol |
IUPAC Name |
4-fluoro-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7FN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H |
InChI Key |
AATURXISYOGYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)F |
Origin of Product |
United States |
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